molecular formula C16H12BrFO2 B12512525 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

Katalognummer: B12512525
Molekulargewicht: 335.17 g/mol
InChI-Schlüssel: NULGMYYXDTUAJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C16H12BrFO2 and a molecular weight of 335.17 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenoxy group, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one typically involves standard organic synthesis techniques. One common method is the reaction of 4-bromo-2-fluorophenol with 2-bromo-1-phenylethanone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C16H12BrFO2

Molekulargewicht

335.17 g/mol

IUPAC-Name

4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3

InChI-Schlüssel

NULGMYYXDTUAJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.